Substrate Rank Order for Plant Sterol 3β-Glucosyltransferase: Epiandrosterone vs. Δ5-Sterol Analogs
For the purified sterol:UDPG glucosyltransferase (EC 2.4.1.173) from Digitalis purpurea cell cultures, 5α-H steroids such as epiandrosterone were better substrates than their corresponding 5β-H analogs, but Δ5-sterols (e.g., cholesterol, stigmasterol, sitosterol, pregnenolone) showed the highest activity overall [1]. This positions epiandrosterone 3-beta-D-glucoside formation as a moderately favorable but not maximal reaction for this enzyme class, a key differentiator when selecting substrates for glucosyltransferase activity assays compared to dehydroepiandrosterone (DHEA), which bears a Δ5 double bond and is glucosylated more efficiently.
| Evidence Dimension | Relative substrate activity for sterol 3β-glucosyltransferase (EC 2.4.1.173) |
|---|---|
| Target Compound Data | Epiandrosterone (5α-H): better substrate than 5β-H analogs, but lower activity than Δ5-sterols |
| Comparator Or Baseline | Δ5-Sterols (cholesterol, stigmasterol, sitosterol, pregnenolone): highest activity; DHEA (Δ5, 3β-OH): also high activity (quantitative Km/Vmax data not publicly available for direct comparison) |
| Quantified Difference | Fold-difference not numerically specified in accessible literature; qualitatively, Δ5-sterols > 5α-H (epiandrosterone) > 5β-H analogs |
| Conditions | Purified enzyme from Digitalis purpurea cell cultures; pH 7.5; 30°C; microsomal fraction |
Why This Matters
Researchers requiring a steroid glucoside substrate with intermediate enzyme affinity can select epiandrosterone 3-beta-D-glucoside to avoid saturation effects seen with Δ5-sterols, providing a wider dynamic range for kinetic assays.
- [1] MetaCyc. UDP-glucose:sterol 3-O-glucosyltransferase. Summary of substrate specificity. Original reference: Yoshikawa, T.; Furuya, T. Phytochemistry 1979, 18, 239-241. View Source
